

Megastigmatrienone in Focus: A Comparative Guide to Norisoprenoid Aroma Profiles

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Compound of Interest

Compound Name: Megastigmatrienone

Cat. No.: B1235071

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **megastigmatrienone** and other key norisoprenoids, focusing on their distinct aroma profiles and the analytical methodologies used to quantify and evaluate them. The information presented is supported by experimental data to aid in research and development involving flavor and fragrance compounds.

Section 1: Comparative Analysis of Norisoprenoid Aroma Profiles

Norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids. They are significant contributors to the aroma profiles of a wide variety of products, including wine, tea, and tobacco. **Megastigmatrienone**, often associated with a tobacco-like aroma, is a key member of this family. Understanding the nuances of its aroma profile in comparison to other norisoprenoids is crucial for flavor and fragrance applications.

Quantitative Sensory Data

The following table summarizes the key aroma descriptors and sensory thresholds of **megastigmatrienone** and other selected C13-norisoprenoids. Sensory thresholds, the lowest concentration at which a substance can be detected, are critical for understanding the impact of these compounds on the overall aroma of a product.

Compound	Aroma Descriptors	Sensory Threshold (in water/model wine)	Typical Concentration in Wine
Megastigmatrienone	Tobacco, spicy, woody, sweet[1][2]	Not widely reported, hypothetical ~0.3-1.2 µg/L[1]	Varies, can increase with aging[3]
β-Damascenone	Cooked apple, rose, honey, fruity[4][5]	0.05 µg/L[4]	0.5 - 4 µg/L in red wines[6]
TDN (1,1,6-trimethyl- 1,2- dihydronaphthalene)	Kerosene, petrol[5][6]	2 µg/L[4][6]	Up to 50+ µg/L in aged Riesling[5]
Vitispirane	Eucalyptus, camphor, floral, fruity, woody[5] [7]	Not definitively established, but contributes to aroma at low levels[5]	Varies, increases with aging[5]
β-Ionone	Violet, raspberry[8]	0.09 µg/L[4]	Can be found in various red wines[8]

Occurrence and Concentration in Different Matrices

The concentration of norisoprenoids can vary significantly depending on the product matrix, processing, and aging conditions.

Compound	Wine	Tobacco	Tea
Megastigmatrienone	Present, especially in aged wines, contributes to "tobacco" notes.[3]	Key aroma compound, also known as "tabanone," contributing to sweet, dry, and fruity notes. [2][9]	Present, contributes to the overall aroma profile.
β -Damascenone	Widely present, enhances fruity and floral notes.[5]	Found in various tobacco types.[9]	A common volatile compound contributing to the tea aroma.[10]
TDN	Characteristic of aged Riesling wines.[5]	Not a primary aroma contributor.	Not a primary aroma contributor.
Vitispirane	Common in many aged wines.[5]	Present in some tobacco varieties.	Present in some tea varieties.
β -Ionone	Contributes to the aroma of certain red grape varieties like Syrah and Pinot Noir. [8]	Found in various tobacco types.[9]	A contributor to the floral notes in some teas.

Section 2: Experimental Protocols

Accurate quantification and sensory evaluation of norisoprenoids are essential for research and quality control. The following sections detail the methodologies commonly employed.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a standard technique for the analysis of volatile and semi-volatile organic compounds in various matrices.

Objective: To extract and quantify norisoprenoids from a sample matrix (e.g., wine, tobacco extract).

Materials:

- 20 mL headspace vials with screw caps and septa
- Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater-stirrer or water bath
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Internal standards (e.g., deuterated analogues of the target compounds)

Procedure:

- Sample Preparation: Place a defined amount of the sample (e.g., 5 mL of wine or a specific weight of tobacco extract diluted in a suitable solvent) into a 20 mL headspace vial.
- Internal Standard Addition: Add a known amount of the internal standard solution to the vial.
- Matrix Modification (Optional): For wine samples, add a salt (e.g., 1 g of NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.
- Equilibration: Seal the vial and place it in a heater-stirrer or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
- SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. The volatile compounds will adsorb onto the fiber coating.
- Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC. The high temperature of the injector (e.g., 250°C) desorbs the analytes from the fiber onto the GC column.

- **Chromatographic Separation:** The analytes are separated on the GC column based on their volatility and affinity for the stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C).
- **Mass Spectrometric Detection:** As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification.
- **Data Analysis:** Identify the target norisoprenoids based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Sensory Evaluation: Descriptive Analysis of Aroma

Descriptive analysis is a sensory method used to identify and quantify the aromatic attributes of a product.

Objective: To characterize and compare the aroma profiles of samples containing different norisoprenoids.

Materials:

- Trained sensory panel (8-12 panelists)
- Standard wine tasting glasses with covers
- Samples for evaluation, presented at a controlled temperature
- Water and unsalted crackers for palate cleansing
- Sensory evaluation software or standardized scoresheets

Procedure:

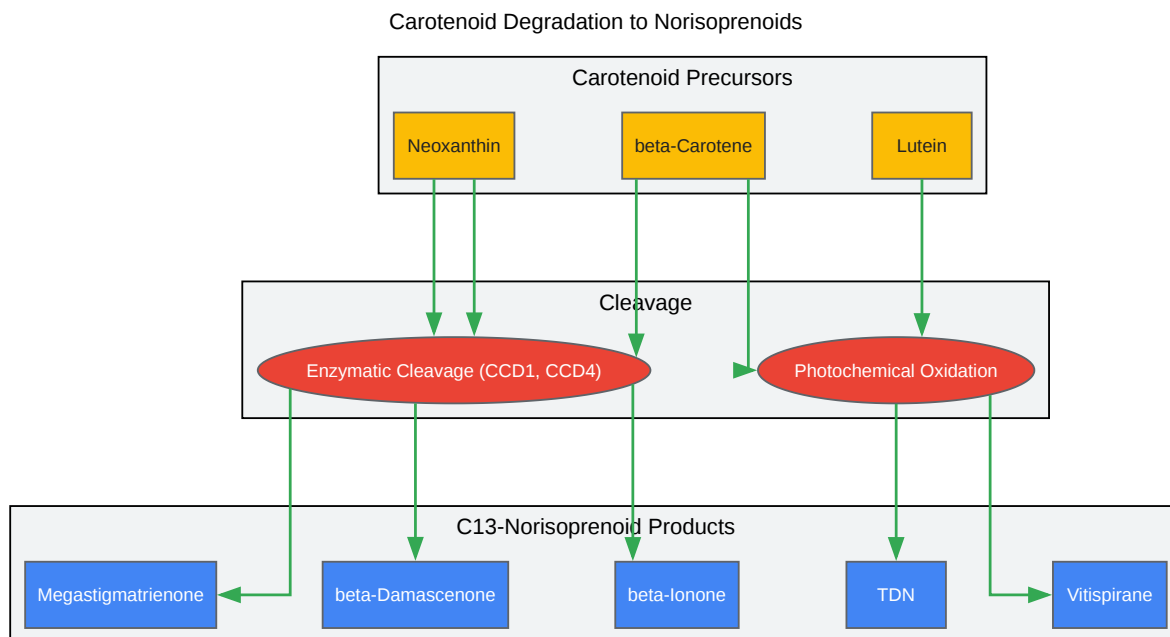
- **Panelist Training:** Train a panel of assessors to recognize and rate the intensity of specific aroma attributes relevant to the samples being tested (e.g., "tobacco," "fruity," "floral," "kerosene"). Reference standards for each attribute should be provided.

- **Sample Preparation and Presentation:** Prepare the samples under controlled conditions to ensure consistency. Present the samples blind-coded and in a randomized order to the panelists.
- **Evaluation:** Panelists individually assess the aroma of each sample. They are typically asked to sniff the sample and then rate the intensity of each pre-defined attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").
- **Data Collection:** Collect the intensity ratings from all panelists for each sample and attribute.
- **Data Analysis:** Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the aroma profiles of the samples. The results are often visualized using spider or radar plots.

Section 3: Visualizing Key Pathways and Workflows

Biosynthesis of C13-Norisoprenoids from Carotenoids

Norisoprenoids are formed through the enzymatic or photochemical cleavage of carotenoid precursors. Carotenoid cleavage dioxygenases (CCDs) are key enzymes in this pathway.



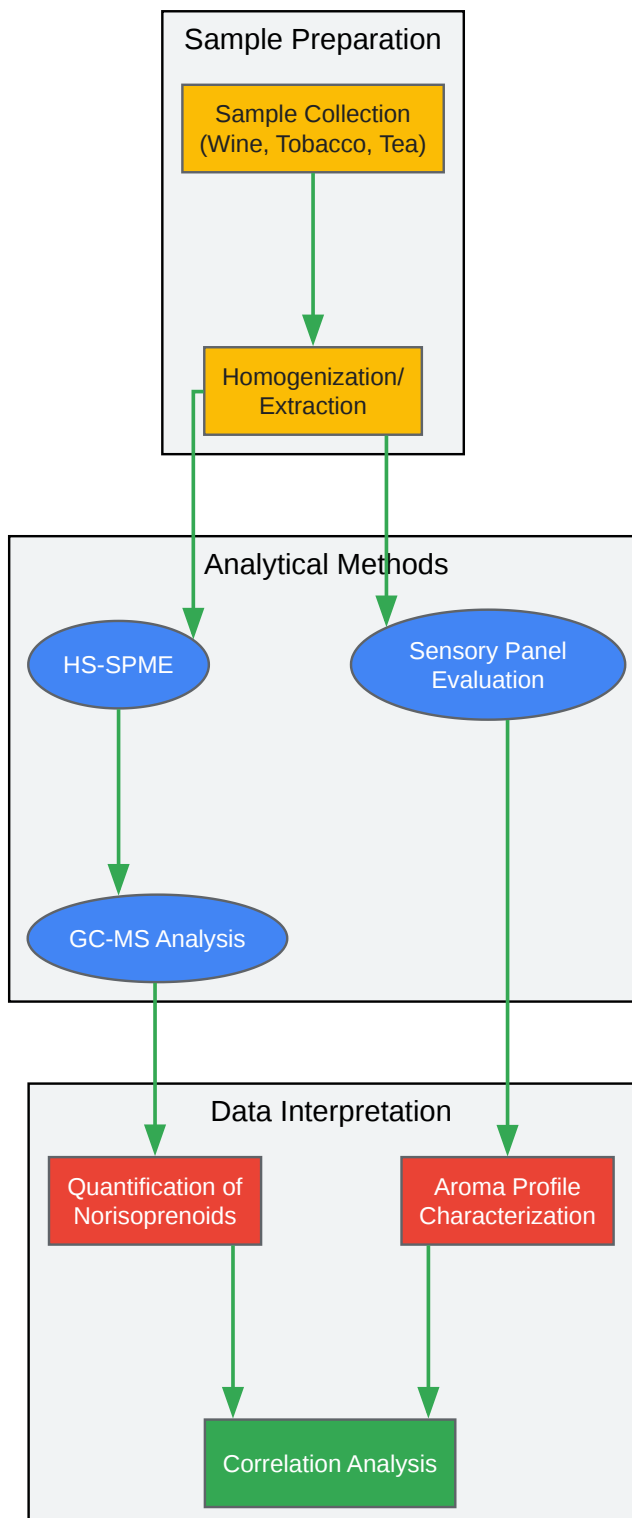
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Caption: Biosynthesis of C13-Norisoprenoids.

Experimental Workflow for Norisoprenoid Analysis

The following diagram illustrates the typical workflow for the quantitative and sensory analysis of norisoprenoids.

Norisoprenoid Analysis Workflow

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Caption: Norisoprenoid Analysis Workflow.

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